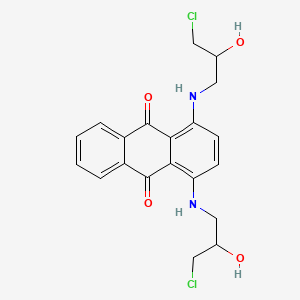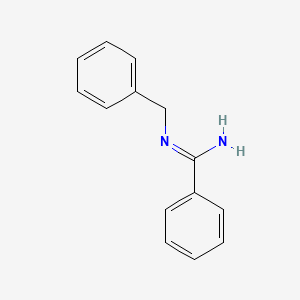
ethyl 3-(3-hydroxyphenyl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C11H10O3 It is a derivative of phenylpropanoids and contains an ethyl ester group, a hydroxyphenyl group, and a prop-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to elevated temperature
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide, room temperature
Major Products Formed
Oxidation: Ethyl 3-(3-oxophenyl)prop-2-ynoate
Reduction: Ethyl 3-(3-hydroxyphenyl)prop-2-ene or ethyl 3-(3-hydroxyphenyl)propanoate
Substitution: Ethyl 3-(3-alkoxyphenyl)prop-2-ynoate or ethyl 3-(3-acetoxyphenyl)prop-2-ynoate
Scientific Research Applications
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, such as anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the alkyne moiety can participate in covalent bonding or π-π interactions.
Comparison with Similar Compounds
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate: Similar structure but with the hydroxy group in the ortho position, leading to different reactivity and properties.
Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: Similar structure but with the hydroxy group in the para position, affecting its chemical behavior and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
This compound is unique due to its specific substitution pattern and the presence of both hydroxy and alkyne functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H10O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2H2,1H3 |
InChI Key |
QOGHZECHMZRNGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B8750667.png)
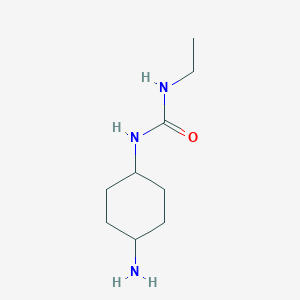
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8750681.png)
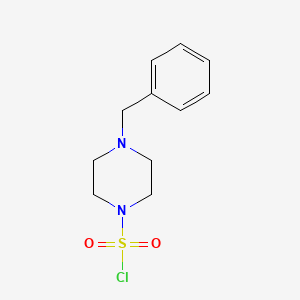
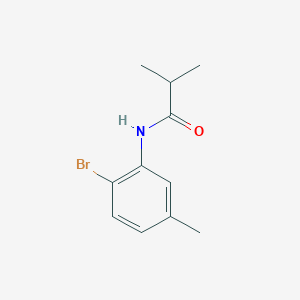

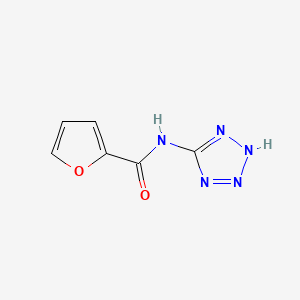
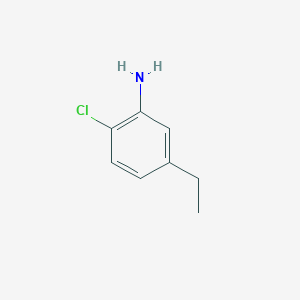
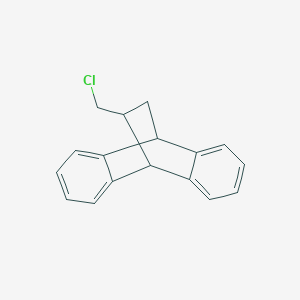
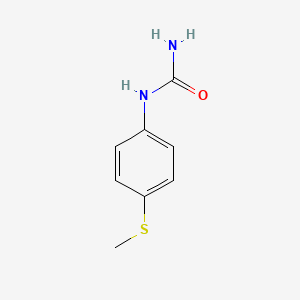
![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B8750731.png)
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B8750735.png)
